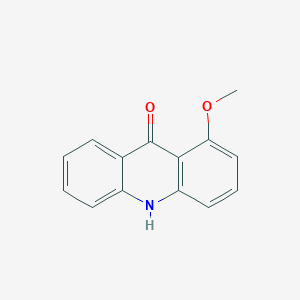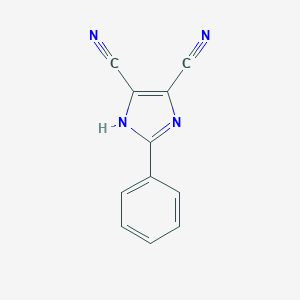
N-(piperidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C12H16N2O It consists of a benzamide moiety attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(piperidin-1-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of b-piperidinoalanine as a starting material. This compound undergoes amidation reactions with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including amines and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-piperidinyl)benzoic acid, while reduction could produce N-(1-piperidinyl)methylbenzamide.
Aplicaciones Científicas De Investigación
N-(piperidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α) protein, which plays a crucial role in cellular response to hypoxia . This activation leads to the upregulation of downstream target genes, promoting apoptosis in tumor cells.
Comparación Con Compuestos Similares
N-(piperidin-1-yl)benzamide can be compared with other similar compounds, such as:
N-(piperidin-4-yl)benzamide: This compound also contains a piperidine ring attached to a benzamide moiety but at a different position.
N-(2-piperidinyl)benzamide: Another structural isomer with the piperidine ring attached at the 2-position. It may have distinct chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity.
Propiedades
Número CAS |
5454-07-9 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) |
Clave InChI |
ITNXJLXLFAFOHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)










